2-Cyano-4-(methoxycarbonyl)benzoic acid
Description
Contextual Significance and Molecular Architecture
2-Cyano-4-(methoxycarbonyl)benzoic acid, with the chemical formula C₁₀H₇NO₄, is a trifunctional aromatic compound. The benzene (B151609) ring is substituted with a cyano (-C≡N) group at the 2-position, a methoxycarbonyl (-COOCH₃) group at the 4-position, and a carboxylic acid (-COOH) group at the 1-position. This specific arrangement of electron-withdrawing (cyano and methoxycarbonyl) and potentially coordinating (carboxylic acid and nitrile nitrogen) groups imparts a unique reactivity profile to the molecule.
The presence of these functional groups on a rigid benzene scaffold makes it an attractive candidate for the construction of complex molecular frameworks. For instance, the carboxylic acid and the nitrogen of the cyano group can act as coordination sites for metal ions, making it a promising ligand for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. nih.govsigmaaldrich.com The methoxycarbonyl group can be further modified, for example, through hydrolysis to the corresponding dicarboxylic acid or amidation, offering additional avenues for structural diversification.
While a definitive crystal structure analysis for this compound is not widely reported in the public domain, insights into its solid-state behavior can be drawn from structurally similar compounds. For example, the crystal structure of 2-Fluoro-4-(methoxycarbonyl)benzoic acid reveals that the benzene ring and the methoxycarbonyl group are nearly coplanar, while the carboxylic acid group is twisted out of the plane. researchgate.net It is plausible that this compound would exhibit similar conformational properties, with intermolecular interactions likely dominated by hydrogen bonding between the carboxylic acid moieties, forming dimeric structures, and potentially weaker interactions involving the cyano and methoxycarbonyl groups.
Interactive Data Table: Physicochemical Properties
| Property | Value |
| CAS Number | 1824583-63-2 |
| Molecular Formula | C₁₀H₇NO₄ |
| Molecular Weight | 205.17 g/mol |
| Appearance | Solid (predicted) |
| SMILES | O=C(O)c1cc(C(=O)OC)ccc1C#N |
Historical Trajectories and Evolving Research Paradigms
The specific historical timeline for the first synthesis and investigation of this compound is not extensively documented in readily available literature. However, its emergence can be understood within the broader context of the historical development of benzoic acid and its derivatives. Benzoic acid itself was first described in the 16th century, and its synthesis and applications have been a cornerstone of organic chemistry ever since. ymerdigital.com
The synthesis of cyanobenzoic acids has a long history, with early methods involving the oxidation of tolunitriles. google.com Over time, more sophisticated methods have been developed to introduce cyano and other functional groups onto the benzoic acid scaffold with greater control and efficiency. google.com The development of multi-substituted benzoic acids like the title compound reflects a modern research paradigm focused on creating complex and tailored molecular building blocks. The ability to precisely place multiple, orthogonally reactive functional groups on a single aromatic ring is a key strategy in contemporary organic synthesis for the efficient construction of advanced materials and complex target molecules.
Fundamental Research Questions and Investigative Avenues for the Compound
The unique structural attributes of this compound give rise to several fundamental research questions and open up promising investigative avenues:
Coordination Chemistry and Metal-Organic Frameworks (MOFs): A primary area of investigation is its use as an organic linker in the synthesis of novel MOFs. Key questions include: What types of network topologies can be formed with different metal ions? What are the porosity and gas sorption properties of the resulting MOFs? Can the cyano and methoxycarbonyl groups be post-synthetically modified within the framework to tune its properties?
Organic Synthesis and Heterocyclic Chemistry: The trifunctional nature of this molecule makes it a versatile starting material for the synthesis of more complex organic structures. Research could explore its use in domino reactions or multi-component reactions to construct novel heterocyclic systems, which are prevalent in pharmaceuticals and functional materials. For instance, the cyano group can participate in cycloaddition reactions or be transformed into other functional groups.
Materials Science and Polymer Chemistry: The rigid aromatic core and multiple functional groups suggest its potential as a monomer for the synthesis of high-performance polymers. Investigations could focus on creating polyesters, polyamides, or other polymers with unique thermal, mechanical, or optical properties.
Medicinal Chemistry: While no specific biological activity has been reported, many functionalized benzoic acids exhibit a range of biological effects. nih.gov A pertinent research question is whether this compound or its derivatives possess any interesting pharmacological properties, warranting further investigation as potential therapeutic agents or scaffolds.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7NO4 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-cyano-4-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C10H7NO4/c1-15-10(14)6-2-3-8(9(12)13)7(4-6)5-11/h2-4H,1H3,(H,12,13) |
InChI Key |
ISWVEXVQERTSGL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)O)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Construction of 2 Cyano 4 Methoxycarbonyl Benzoic Acid
Direct Synthetic Routes to the Core Structure
Direct synthetic routes to 2-Cyano-4-(methoxycarbonyl)benzoic acid often involve the sequential or tandem introduction of the requisite functional groups onto a benzene (B151609) ring scaffold. These methods are designed for efficiency and control over regioselectivity.
Esterification Reactions for Carboxylic Acid Derivatization
Esterification is a fundamental reaction in the synthesis of this compound, primarily used to create the methyl ester from a carboxylic acid precursor. The Fischer esterification is a common method, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. chemguide.co.ukmasterorganicchemistry.com This reaction is an equilibrium process, and to favor the formation of the ester, an excess of the alcohol is often used, and water is removed as it forms. masterorganicchemistry.comyoutube.com
For instance, a precursor like 2-cyano-4-carboxybenzoic acid (2-cyanoterephthalic acid) can be esterified to yield the target molecule. The reaction is typically heated with an alcohol, such as methanol (B129727), and a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemguide.co.ukmasterorganicchemistry.com The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.comyoutube.com After a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation yields the final ester. youtube.com
In some multi-step syntheses, esterification is the final step. For example, after creating the 4-aminobenzoic acid structure, it is esterified to produce the final product. athabascau.ca The process can involve heating the carboxylic acid with methanol and concentrated sulfuric acid under reflux, followed by purification. truman.edu Two-step esterification processes have also been developed for aromatic carboxylic acids like terephthalic acid to achieve high yields of the corresponding methyl esters. google.com
Introduction and Functionalization of the Nitrile Moiety
One of the most traditional and widely used methods is the Sandmeyer reaction . This reaction involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide salt. nih.govgoogle.com For example, a precursor such as methyl 3-amino-4-carboxybenzoate could be converted to the corresponding diazonium salt using sodium nitrite (B80452) and a strong acid (e.g., HCl), and then reacted with CuCN to introduce the cyano group at the desired position. google.com
Another prominent method is the Rosenmund-von Braun reaction , which involves the cyanation of an aryl halide with copper(I) cyanide, typically at elevated temperatures. nih.govchemicalbook.com For example, a precursor like methyl 3-bromo-4-methoxybenzoate can be heated with cuprous cyanide in a solvent like dimethylformamide (DMF) to yield the corresponding 3-cyano derivative. chemicalbook.com
Modern approaches often utilize palladium-catalyzed cyanation of aryl halides or triflates. These methods offer milder reaction conditions and greater functional group tolerance compared to traditional methods. nih.govrsc.org Various palladium catalysts and cyanide sources can be employed. For instance, palladium(II) acetate, in conjunction with specific phosphine (B1218219) ligands like Buchwald's 2-(di-t-butylphosphino)-1,1'-binaphthyl, has been shown to effectively catalyze the cyanation of aryl chlorides and bromides using zinc cyanide (Zn(CN)₂) as the cyanide source. arkat-usa.org The use of non-toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has also been developed to make the process safer and more practical. nih.govnih.gov Organophotoredox catalysis has also emerged as a method for the cyanation of bromoarenes. rsc.org
In some synthetic routes, the cyano group is derived from an aldehyde. For instance, a formyl group can be converted into a cyano group, which is an efficient and direct method suitable for large-scale production, avoiding the use of highly toxic cyanides. google.comwipo.int Another approach involves the dehydration of an amide. A carboxylic acid can be converted to a benzoyl chloride, which is then treated with ammonia (B1221849) to form an amide. Subsequent dehydration of the amide yields the nitrile. evitachem.comgoogle.com
Palladium-Catalyzed Transformations for Benzoic Acid Scaffold Construction
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the substituted benzoic acid scaffold of this compound. These reactions are highly valued for their efficiency, selectivity, and tolerance of a wide range of functional groups. rsc.orgrsc.org
The most relevant palladium-catalyzed transformation for the synthesis of this specific molecule is the cyanation of aryl halides or triflates . nih.govrsc.org This reaction directly introduces the cyano group onto a pre-existing benzoic acid derivative. For example, a precursor such as methyl 3-bromo-4-carboxybenzoate or methyl 3-iodo-4-methylbenzoate can be subjected to palladium-catalyzed cyanation. chemicalbook.com
The catalytic cycle for these reactions typically involves a Pd(0) species. Key steps include oxidative addition of the aryl halide to the Pd(0) center, followed by transmetalation with a cyanide source (like Zn(CN)₂ or CuCN) or reductive elimination after coordination of the cyanide. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle and prevent catalyst deactivation. arkat-usa.orgnih.gov
The reaction conditions, including the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand, cyanide source, solvent, and temperature, are optimized to achieve high yields. arkat-usa.orgnih.gov For instance, the cyanation of aryl chlorides and bromides has been successfully achieved using palladacycle catalysts with the non-toxic cyanide source K₄[Fe(CN)₆]·3H₂O, allowing for low catalyst loadings and fast reaction times. nih.govnih.gov
While less direct for this specific target, other palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings are fundamental in building complex aromatic structures, which could be precursors to this compound.
Multi-Step Synthesis Sequences and Key Intermediates
The synthesis of this compound is typically achieved through a multi-step sequence, where the order of reactions is critical to avoid undesirable side reactions and to manage the directing effects of the substituents. athabascau.ca The development of flow chemistry processes has also enabled the multi-step synthesis of complex molecules in a continuous sequence. syrris.jp
A plausible synthetic route could start from a readily available substituted toluene (B28343), such as 4-nitrotoluene (B166481). The synthesis of benzocaine (B179285) from 4-nitrotoluene provides a relevant example of the strategic considerations in a multi-step synthesis. athabascau.ca A general strategy involves the oxidation of a methyl group to a carboxylic acid and the transformation of another substituent into the desired cyano group.
A potential multi-step pathway could be:
Starting Material: A substituted benzoic acid or toluene derivative, for example, methyl 4-methyl-3-nitrobenzoate.
Reduction of the Nitro Group: The nitro group can be reduced to an amino group using standard reducing agents like tin and hydrochloric acid or catalytic hydrogenation. athabascau.cagoogle.com This would yield methyl 3-amino-4-methylbenzoate.
Sandmeyer Reaction: The amino group can then be converted to a cyano group via the Sandmeyer reaction, yielding methyl 3-cyano-4-methylbenzoate. google.com
Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). This step would yield this compound.
Key Intermediates in the synthesis of this compound and related compounds include:
Methyl 3-bromo-4-methoxybenzoate: A precursor for cyanation reactions. chemicalbook.com
Methyl 3-iodo-4-methylbenzoate: Another halide precursor for cyanation. chemicalbook.com
Methyl 3-formyl-4-hydroxybenzoate: An aldehyde intermediate that can be converted to a cyano group. google.comwipo.int
3-methoxy-4-methylbenzamide: An amide intermediate that can be dehydrated to a nitrile. google.com
Methyl 3-bromo-4-cyanobenzoate: A brominated cyanobenzoate that could be further functionalized. bldpharm.comchemsrc.com
The table below summarizes a selection of synthetic transformations and their conditions found in the literature for preparing related structures, illustrating the types of reactions involved.
| Starting Material | Reagent(s) | Product | Reaction Type |
| Methyl 3-iodo-4-methylbenzoate | Zn(CN)₂, Pd(PPh₃)₄, DMF | Methyl 3-cyano-4-methylbenzoate | Palladium-catalyzed cyanation chemicalbook.com |
| Methyl 3-bromo-4-methoxybenzoate | CuCN, DMF | Methyl 3-cyano-4-methoxybenzoate | Rosenmund-von Braun reaction chemicalbook.com |
| Methyl 4-hydroxybenzoate | Hexamethylenetetramine, methanesulfonic acid | Methyl 3-formyl-4-hydroxybenzoate | Formylation tdcommons.org |
| 3-methoxy-4-methylbenzoic acid | Thionyl chloride, then aqueous ammonia | 3-methoxy-4-methylbenzamide | Amidation google.com |
| 3-methoxy-4-methylbenzamide | Thionyl chloride | 3-methoxy-4-methylbenzonitrile (B1590838) | Dehydration google.com |
Precursor Chemistry and Building Block Transformations
The synthesis of this compound can also be approached by modifying existing substituted benzoic acid scaffolds. This strategy leverages commercially available or easily synthesized precursors, applying functional group interconversions to arrive at the target molecule.
Derivatization from Substituted Benzoic Acid Scaffolds
Starting with a substituted benzoic acid derivative allows for a more convergent synthetic approach. The choice of starting material is dictated by the availability and the ease with which its existing functional groups can be converted to the desired cyano and methoxycarbonyl groups.
Commonly used precursors include:
Substituted 4-(methoxycarbonyl)benzoic acids: These compounds already possess the required methyl ester at position 4. The main synthetic challenge is the introduction of the cyano group at position 2. Examples of such precursors include 2-bromo-4-(methoxycarbonyl)benzoic acid and 2-chloro-4-(methoxycarbonyl)benzoic acid. sigmaaldrich.com The halogen at the 2-position can be converted to a cyano group via palladium-catalyzed cyanation or a Rosenmund-von Braun reaction. chemicalbook.comchemicalbook.com
Substituted 2-cyanobenzoic acids: If the cyano group is already in place, the focus shifts to introducing the methoxycarbonyl group at position 4. This could be achieved by esterification of a 2-cyanoterephthalic acid precursor.
Other Substituted Benzoic Acids: A synthesis can start from a precursor like 3-methoxy-4-methylbenzoic acid. This can be converted to 3-methoxy-4-methylbenzonitrile through amidation and dehydration. evitachem.comgoogle.com Subsequent bromination of the methyl group followed by hydrolysis can lead to the formation of a related cyanobenzoic acid. evitachem.com A patent describes the synthesis of 2-methoxy-4-cyanobenzaldehyde from 3-methoxy-4-methylbenzoic acid, which involves amidation, dehydration to the nitrile, bromination, and hydrolysis. google.com
The table below provides examples of reactions starting from substituted benzoic acid scaffolds to generate precursors or related structures.
| Starting Material | Reagent(s) | Product | Transformation |
| 3-methoxy-4-methyl benzoate | Thionyl chloride, then NH₃(aq), then dehydration | 3-methoxy-4-methylbenzonitrile | Amidation and dehydration evitachem.com |
| Methyl 3-bromo-4-methoxybenzoate | CuCN | Methyl 3-cyano-4-methoxybenzoate | Cyanation chemicalbook.com |
| Methyl 4-hydroxybenzoate | 1. MgCl₂, triethylamine, paraformaldehyde; 2. NH₂OH·HCl | Methyl 3-cyano-4-hydroxybenzoate | Formylation then conversion to nitrile google.com |
| 2-chloro-4-nitrobenzoic acid | 1. KF; 2. Reduction (e.g., Fe/HCl); 3. NaNO₂/HCl, then CuCN | 3-fluoro-4-cyanobenzoic acid | Halogen exchange, reduction, Sandmeyer reaction google.com |
These examples highlight the versatility of using substituted benzoic acids as foundational building blocks for the synthesis of more complex molecules like this compound.
Convergent and Divergent Synthetic Pathways
Convergent Synthesis:
A plausible convergent synthesis could start with two key building blocks: a pre-functionalized benzene ring containing the cyano and carboxylic acid precursors, and a methylating agent. For instance, one fragment could be 2-bromo-4-cyanobenzoic acid, which can be synthesized from 4-aminobenzoic acid via a Sandmeyer reaction. The second fragment is methanol, which will form the methoxycarbonyl group.
The key steps in a potential convergent synthesis are outlined below:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Diazotization of 4-aminobenzoic acid | NaNO₂, HCl, 0-5 °C | 4-Carboxybenzenediazonium chloride |
| 2 | Sandmeyer Reaction | CuCN, KCN | 4-Cyanobenzoic acid |
| 3 | Bromination | Br₂, FeBr₃ | 2-Bromo-4-cyanobenzoic acid |
| 4 | Esterification | Methanol, H₂SO₄ (catalyst) | This compound |
This convergent approach allows for the purification of intermediates at each stage, potentially leading to a purer final product.
Divergent Synthesis:
In contrast, a divergent synthesis begins with a common precursor that is sequentially modified to introduce the desired functional groups. This method is particularly useful for producing a library of related compounds from a single starting material.
A potential divergent synthesis of this compound could commence from a simpler, commercially available substituted benzene derivative, such as methyl 4-methylbenzoate. The synthesis would then proceed through a series of reactions to introduce the cyano and carboxylic acid functionalities.
A representative divergent pathway is detailed in the following table:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Radical Bromination | N-Bromosuccinimide (NBS), Benzoyl peroxide (initiator), CCl₄, heat | Methyl 4-(bromomethyl)benzoate |
| 2 | Cyanation | NaCN, DMSO | Methyl 4-(cyanomethyl)benzoate |
| 3 | Oxidation of benzylic position | KMnO₄, NaOH, then H₃O⁺ | This compound |
This divergent strategy offers the flexibility to create various derivatives by altering the reagents in the final steps. For example, using different oxidizing agents could lead to different oxidation states of the benzylic carbon.
Green Chemistry Principles in Synthetic Route Design and Optimization
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. While specific literature on green synthesis for this exact compound is limited, general principles can be applied to its synthetic design.
Atom Economy: The convergent synthesis outlined above, particularly the Sandmeyer reaction, can have a lower atom economy due to the formation of stoichiometric byproducts. In contrast, catalytic methods would be preferable. For instance, the development of a palladium-catalyzed cyanation of an aryl halide precursor would significantly improve atom economy. researchgate.net
Use of Safer Solvents and Reagents: Traditional syntheses often employ hazardous reagents and solvents. For example, the use of highly toxic cyanides like NaCN or KCN is a significant safety concern. google.com Green chemistry encourages the exploration of safer alternatives. One such approach could be the use of less toxic cyanide sources or developing methods that generate the cyanide group from a less hazardous precursor, such as an amide. evitachem.com Furthermore, replacing chlorinated solvents like carbon tetrachloride with greener alternatives such as supercritical CO₂ or water is a key consideration. The electrocarboxylation of 4-cyanobenzonitrile using CO₂ in ionic liquids represents a greener approach to synthesizing cyanobenzoic acids. mdpi.com
Catalysis: The use of catalytic reagents over stoichiometric ones is a cornerstone of green chemistry. In the context of synthesizing this compound, employing catalytic amounts of acids or bases for esterification and hydrolysis reactions, and using catalytic oxidation methods, would reduce waste and improve efficiency. researchgate.net Research into enzymatic catalysis for specific steps could also offer a highly selective and environmentally friendly alternative.
Energy Efficiency: Designing synthetic routes that can be performed at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis is another avenue for improving energy efficiency by significantly reducing reaction times.
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Reactivity Profiles and Mechanistic Elucidation of 2 Cyano 4 Methoxycarbonyl Benzoic Acid
Chemical Reactivity of the Carboxyl Group
The carboxylic acid group (-COOH) is a primary site for a variety of nucleophilic acyl substitution reactions. Its reactivity can be enhanced through the use of activating agents, enabling transformations into esters, amides, acid halides, and anhydrides.
The carboxylic acid moiety of 2-Cyano-4-(methoxycarbonyl)benzoic acid can be readily converted to a variety of esters. Standard acid-catalyzed methods, such as the Fischer esterification, involve heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). dergipark.org.tr However, for more sensitive substrates or to achieve higher yields under milder conditions, advanced coupling reagents are employed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by an alcohol.
Moreover, the presence of the methoxycarbonyl group introduces the possibility of transesterification. Under conditions that favor esterification of the carboxylic acid, the methyl ester at the 4-position may also react, particularly if a large excess of another alcohol is used at high temperatures, leading to a diester product. The use of specific catalysts can influence the outcome; for instance, tin(II) compounds and titanium-based catalysts are known to effectively promote esterification. google.com
Table 1: Representative Conditions for Esterification of Benzoic Acids
| Method | Reagents & Conditions | Product Type |
|---|---|---|
| Fischer Esterification | Alcohol (R-OH), H₂SO₄ (cat.), heat | Ester |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP, Alcohol | Ester |
| Steglich Esterification | DCC/DIC, DMAP (cat.), Alcohol | Ester |
This table presents generalized conditions applicable to benzoic acids and may be adapted for this compound.
The conversion of the carboxyl group to an amide bond is a fundamental transformation in organic synthesis, particularly in the construction of peptides. This reaction typically requires the activation of the carboxylic acid to overcome its relatively low electrophilicity. nih.govacs.org Common coupling reagents used for this purpose include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP, HBTU), and uronium/aminium salts (e.g., HATU, TBTU). nih.gov
The process involves the reaction of the activated carboxylic acid with a primary or secondary amine. In the context of peptide synthesis, the N-protected amino acid would be coupled with the amine component. For this compound, the reaction with an amine in the presence of a suitable coupling reagent and a non-nucleophilic base (like DIPEA) would yield the corresponding amide. acs.org The choice of solvent is also critical, with dichloromethane (B109758) (DCM) and dimethylformamide (DMF) being common options. nih.govacs.org
The carboxylic acid can be converted into more reactive derivatives such as acid halides and anhydrides. The most common method for synthesizing an acid chloride is by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. googleapis.comgoogle.com This reaction would convert this compound into methyl 2-cyano-4-(chlorocarbonyl)benzoate, a highly reactive intermediate for subsequent nucleophilic acyl substitutions. sigmaaldrich.com
Symmetrical or mixed anhydrides can also be prepared. Reaction with a dehydrating agent like phosphorus(V) oxide could yield the symmetric anhydride (B1165640). More commonly, mixed anhydrides are formed by reacting the carboxylate salt with an acyl halide, such as ethyl chloroformate. researchgate.net These mixed anhydrides are effective acylating agents, often used in situ for amide bond formation. researchgate.net Aromatic carboxylic anhydrides, such as 4-trifluoromethylbenzoic anhydride, have also been used as versatile reagents in dehydrative condensation reactions. tcichemicals.com
Transformations Involving the Nitrile Functionality
The cyano group (-C≡N) is a versatile functional group that can undergo addition, reduction, and hydrolysis reactions, providing pathways to amines, aldehydes, and carboxylic acids. libretexts.orglibretexts.org
The polarized carbon-nitrogen triple bond of the nitrile group is electrophilic and susceptible to attack by strong nucleophiles. libretexts.org A prominent example is the reaction with organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li). The addition of such a reagent to the nitrile forms an imine anion intermediate, which upon acidic workup (hydrolysis) yields a ketone.
This transformation provides a powerful method for carbon-carbon bond formation. For this compound, this reaction would need to be carefully controlled to avoid competing reactions with the ester and carboxylic acid functionalities. While less common, the C-CN bond itself can be activated and cleaved by certain transition-metal complexes, allowing the cyano group to act as a leaving group in cross-coupling reactions. snnu.edu.cn
The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. wikipedia.org
Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni catalysts) will fully reduce the nitrile to a primary amine. libretexts.orgorganic-chemistry.org This would convert the nitrile moiety into an aminomethyl group.
Reduction to Aldehydes: Partial reduction to an aldehyde can be achieved using less reactive hydride reagents, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures. libretexts.orgwikipedia.org The reaction proceeds via an imine intermediate which is hydrolyzed during aqueous workup to yield the aldehyde. libretexts.org
Hydrolysis of the nitrile group offers a pathway to another carboxylic acid functionality. This reaction can be performed under either acidic or basic conditions, typically requiring heat. chemguide.co.uklibretexts.org
Acidic Hydrolysis: Heating the nitrile with an aqueous acid solution (e.g., HCl or H₂SO₄) first produces an amide intermediate, which is then further hydrolyzed to a carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemistrysteps.com
Basic Hydrolysis: Refluxing with an aqueous base (e.g., NaOH) initially forms a carboxylate salt and ammonia (B1221849). chemguide.co.ukchemistrysteps.com Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org For the target compound, hydrolysis of the nitrile would lead to the formation of a tricarboxylic acid derivative (after hydrolysis of the methyl ester as well).
Table 2: Summary of Common Transformations for Aromatic Nitriles
| Reaction Type | Reagents & Conditions | Product Functional Group |
|---|---|---|
| Addition | 1. Grignard Reagent (R-MgX) 2. H₃O⁺ | Ketone |
| Reduction (Full) | 1. LiAlH₄, ether 2. H₂O | Primary Amine (-CH₂NH₂) |
| Reduction (Full) | H₂, Pd/C (or PtO₂, Raney Ni) | Primary Amine (-CH₂NH₂) |
| Reduction (Partial) | 1. DIBAL-H, low temp. 2. H₂O | Aldehyde (-CHO) |
| Hydrolysis (Acidic) | H₃O⁺ (e.g., aq. HCl), heat | Carboxylic Acid (-COOH) |
| Hydrolysis (Basic) | 1. NaOH (aq), heat 2. H₃O⁺ | Carboxylic Acid (-COOH) |
This table presents generalized conditions applicable to aromatic nitriles and may be adapted for this compound.
Cyclization Reactions for Heterocyclic Ring Formation
The ortho positioning of the cyano and carboxylic acid functionalities on the benzene (B151609) ring of this compound provides a classic structural motif for intramolecular cyclization to form various heterocyclic systems. These reactions typically involve the interaction between the nitrogen atom of the cyano group and the carbonyl carbon of the carboxylic acid.
One potential pathway involves the acid-catalyzed hydrolysis of the cyano group to an amide. The resulting intermediate, 2-carbamoyl-4-(methoxycarbonyl)benzoic acid, can then undergo intramolecular condensation between the newly formed amide and the adjacent carboxylic acid. This reaction, often promoted by heat or dehydrating agents, would lead to the formation of a substituted phthalimide (B116566) derivative. The general principle of utilizing ortho-positioned groups for creating fused heterocyclic systems is a common strategy in organic synthesis. nih.govnih.gov
Alternatively, direct cyclization can be induced under specific conditions. For example, activation of the carboxylic acid group (e.g., by conversion to an acid chloride) would render the carbonyl carbon highly electrophilic and susceptible to attack by the nucleophilic nitrogen of the cyano group, leading to a cyclized intermediate that can rearrange to a stable heterocyclic product. mdpi.com Acid-catalyzed intramolecular cyclization is a known method for producing fused ring systems from precursors containing cyano groups. nih.govrsc.org
Table 1: Potential Cyclization Products and Conditions
| Reactant | Reagents/Conditions | Plausible Intermediate | Final Heterocyclic Product |
|---|
Reactivity of the Methoxycarbonyl Moiety
The methoxycarbonyl group (-COOCH₃) is a versatile functional group that can undergo several transformations, primarily centered around the electrophilic nature of its carbonyl carbon.
The methyl ester of this compound can be readily hydrolyzed to its corresponding dicarboxylic acid, 2-cyanoterephthalic acid. This reaction can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis : This is a reversible process, typically carried out by heating the ester in water with a strong acid catalyst (e.g., H₂SO₄ or HCl). The mechanism is the reverse of a Fischer esterification. youtube.com
Base-Promoted Hydrolysis (Saponification) : This is an irreversible reaction involving treatment with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by an acidic workup. The initial product is the disodium (B8443419) salt of the carboxylic acid, which is then protonated in the workup step to yield the final dicarboxylic acid. youtube.com This method is often preferred due to its irreversibility and typically faster reaction rates. nih.gov
The methoxycarbonyl group can be selectively modified without altering the aromatic core or the other functional groups, provided appropriate reagents are chosen.
Transesterification : By heating the compound in a different alcohol (e.g., ethanol) with an acid or base catalyst, the methyl ester can be converted to another ester (e.g., an ethyl ester).
Reduction : The ester can be reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) would reduce both the ester and the carboxylic acid group. To achieve selective reduction of the ester in the presence of the carboxylic acid, the acid would first need to be protected. Conversely, selective reduction of the carboxylic acid could be attempted with reagents like borane (B79455) (BH₃), which typically reduce acids faster than esters.
Amidation : The ester can be converted to an amide by heating it with ammonia or a primary/secondary amine. This reaction is often slow and may require high temperatures or catalysis.
Grignard Reaction : Reaction with excess Grignard reagent (R-MgBr) would convert the ester into a tertiary alcohol. This reaction would also be complicated by the acidic proton of the carboxylic acid group, which would need to be protected or deprotonated with excess reagent.
Recent advances have also demonstrated methods for the chemoselective deprotection of phenolic esters in the presence of other ester types, highlighting the potential for highly specific transformations. acs.org
Aromatic Electrophilic and Nucleophilic Substitution Reactions
The reactivity of the benzene ring towards substitution is profoundly influenced by the electronic properties of the attached substituents.
The benzene ring in this compound is substituted with three powerful electron-withdrawing groups (EWGs): -COOH, -CN, and -COOCH₃.
Inductive and Resonance Effects : All three groups withdraw electron density from the aromatic ring through both the inductive effect (-I) and the resonance effect (-M). libretexts.orglibretexts.org This significantly reduces the ring's nucleophilicity.
Directing Effects for Electrophilic Aromatic Substitution (EAS) : Because they are strong EWGs, all three substituents are deactivating and are meta-directors. libretexts.orgmasterorganicchemistry.com This means they direct incoming electrophiles to the positions meta to themselves. The ring is severely deactivated, making electrophilic substitution reactions extremely difficult and requiring harsh conditions. rsc.orgvanderbilt.edu
Let's analyze the potential sites for electrophilic attack:
The -COOH group at C1 directs to C3 and C5.
The -CN group at C2 directs to C4 (blocked) and C6.
The -COOCH₃ group at C4 directs to C2 (blocked) and C6.
Combining these effects, the most likely positions for an incoming electrophile are C5 and C6 . Position C6 is meta to both the C2 and C4 substituents, while position C5 is meta to the C1 substituent. Position C3 is highly disfavored as it is ortho and para to deactivating groups. Therefore, a mixture of products substituted at C5 and C6 would be expected, if the reaction could be forced to proceed at all. libretexts.org
Directing Effects for Nucleophilic Aromatic Substitution (SNAr) : Nucleophilic aromatic substitution requires the presence of a good leaving group (e.g., a halide) and strong electron-withdrawing groups positioned ortho and/or para to it. wikipedia.orgmasterorganicchemistry.comlibretexts.org The target molecule itself lacks a suitable leaving group. However, if a derivative, such as 1-chloro-2-cyano-4-(methoxycarbonyl)benzene, were used, the ring would be highly activated for SNAr at the C1 position. The ortho-cyano group and the para-methoxycarbonyl group would effectively stabilize the negative charge of the intermediate Meisenheimer complex, facilitating the substitution. wikipedia.orgnih.gov
Table 2: Summary of Electronic and Directing Effects
| Substituent | Position | Electronic Effect | EAS Reactivity | EAS Directing Effect | SNAr Activation (if LG is at C1) |
|---|---|---|---|---|---|
| -COOH | C1 | -I, -M (Strong EWG) | Deactivating | meta (to C3, C5) | N/A |
| -CN | C2 | -I, -M (Strong EWG) | Deactivating | meta (to C4, C6) | ortho (Activating) |
| -COOCH₃ | C4 | -I, -M (Strong EWG) | Deactivating | meta (to C2, C6) | para (Activating) |
Direct functionalization of the aromatic ring of this compound via electrophilic aromatic substitution is synthetically challenging due to the severe deactivation of the ring by the three electron-withdrawing groups. rsc.org Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would likely fail or require extreme, non-selective conditions.
Therefore, the synthesis of derivatives is more practically achieved by:
Modifying the existing functional groups , as detailed in section 3.3.
Building the molecule from an already functionalized precursor . For example, a synthetic route might involve the oxidation of methyl groups on a substituted toluene (B28343) or xylene precursor, followed by the introduction of the cyano group via a Sandmeyer reaction on a corresponding amino-substituted intermediate. google.com This approach circumvents the difficulty of direct substitution on the deactivated ring.
Mechanistic Investigations of Key Reaction Pathways
The presence of both electron-withdrawing and potentially reactive functional groups on the benzene ring of this compound makes it a candidate for a variety of chemical transformations. Mechanistic investigations into its reactions, though not extensively reported in dedicated studies of this specific molecule, can be inferred from the well-established principles of physical organic chemistry and studies of analogous compounds.
Kinetic Analyses and Reaction Rate Determinations
A quantitative understanding of the reactivity of this compound can be achieved through kinetic analyses, particularly by applying the Hammett equation. This equation relates the rate and equilibrium constants of reactions of substituted benzene derivatives to the electronic properties of their substituents. libretexts.orgic.ac.uk The equation is given by:
log(k/k₀) = ρσ
where:
k is the rate constant for the substituted compound.
k₀ is the rate constant for the unsubstituted compound.
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. ic.ac.uk
σ (sigma) is the substituent constant, which quantifies the electronic effect (both inductive and resonance) of a particular substituent. libretexts.orgic.ac.uk
The key substituents on the aromatic ring of this compound are the cyano group at the 2-position and the methoxycarbonyl group at the 4-position, relative to the carboxylic acid group. Both the cyano and methoxycarbonyl groups are electron-withdrawing.
To estimate the reactivity of the carboxylic acid and methoxycarbonyl groups, we can consider the Hammett substituent constants for the cyano and methoxycarbonyl groups at the meta and para positions, as direct ortho effects are more complex and not typically parameterized in the same way. libretexts.org
| Substituent | σ (meta) | σ (para) |
| -CN | +0.56 | +0.66 |
| -COOCH₃ | +0.37 | +0.45 |
Data sourced from studies on Hammett constants. libretexts.orgutexas.edu
The positive values of the substituent constants for both the cyano and methoxycarbonyl groups indicate that they are electron-withdrawing. ic.ac.uk This has several implications for the reactivity of this compound:
Acidity of the Carboxylic Acid: The electron-withdrawing cyano and methoxycarbonyl groups will increase the acidity of the benzoic acid moiety compared to unsubstituted benzoic acid. This is because they help to stabilize the resulting carboxylate anion through the delocalization of the negative charge.
Reactivity of the Methoxycarbonyl Group: The rate of nucleophilic acyl substitution at the methoxycarbonyl group (e.g., hydrolysis) is expected to be enhanced. Electron-withdrawing groups make the carbonyl carbon more electrophilic and stabilize the negatively charged tetrahedral intermediate formed during the reaction. Studies on the hydrolysis of substituted ethyl benzoates have shown that electron-withdrawing groups increase the reaction rate. libretexts.org
Postulated Intermediates and Transition State Analysis
The reaction pathways of this compound are expected to proceed through various intermediates and transition states, the nature of which can be postulated based on known organic reaction mechanisms.
For reactions involving the cyano group, such as reduction or hydrolysis, different intermediates would be involved. For instance, the reduction of the cyano group to an amine would likely proceed through intermediates where the C≡N triple bond is sequentially reduced.
Reactions involving the aromatic ring itself, such as nucleophilic aromatic substitution, are also possible, although less likely given the presence of the deactivating carboxyl and methoxycarbonyl groups. However, under forcing conditions, reactions could proceed via highly reactive intermediates such as a benzyne (B1209423) . The formation of a benzyne intermediate from a halo-substituted benzoic acid in the presence of a strong base is a known process. chemicalbook.com While the starting material here is not a halo-compound, it highlights a potential, albeit extreme, reaction pathway.
Computational chemistry provides powerful tools for the analysis of transition states. mdpi.com For a given reaction of this compound, density functional theory (DFT) calculations could be employed to model the geometry and energy of the transition state. This would provide insights into the activation energy of the reaction and the specific atomic motions involved in the transformation from reactants to products. For instance, in an ester hydrolysis reaction, the transition state would involve the partial formation of the new carbon-oxygen bond with the incoming nucleophile and the partial breaking of the carbon-oxygen bond of the methoxy (B1213986) group. The calculated vibrational frequencies of the transition state structure would show a single imaginary frequency corresponding to the reaction coordinate.
Advanced Spectroscopic and Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework. For 2-Cyano-4-(methoxycarbonyl)benzoic acid, ¹H and ¹³C NMR, along with two-dimensional techniques, are used to verify the substitution pattern on the benzene (B151609) ring and confirm the presence of all functional groups.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, the electronic environment of each proton, and the connectivity between adjacent protons. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl ester protons.
The aromatic region would display a complex pattern for the three protons on the benzene ring. Based on the substitution pattern (cyano at C2, methoxycarbonyl at C4, and carboxylic acid at C1), these protons are in distinct chemical environments. The proton at C6 would likely appear as a doublet, coupled to the proton at C5. The proton at C5 would appear as a doublet of doublets, coupled to both the C6 and C3 protons. The proton at C3 would appear as a doublet, coupled to the proton at C5. The methoxycarbonyl group would present as a sharp singlet around 3.9 ppm, corresponding to the three methyl protons. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.
While specific experimental data for this exact compound is not widely published, data for a structurally similar compound, 2-fluoro-4-(methoxycarbonyl)benzoic acid, shows aromatic protons in the range of δ 7.82-8.10 ppm and a methyl ester singlet at δ 3.97 ppm in CDCl₃. nih.gov
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -COOH | >10 | Broad Singlet |
| Ar-H (C3, C5, C6) | 7.9 - 8.5 | Multiplet (m) |
Carbon-13 (¹³C) NMR spectroscopy details the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum is expected to show ten signals: one for the methyl carbon of the ester, six for the aromatic carbons, one for the nitrile carbon, and two for the carbonyl carbons (one for the ester and one for the carboxylic acid).
The carbonyl carbon of the carboxylic acid is typically observed around 165-170 ppm, while the ester carbonyl is slightly more shielded. The carbon atom attached to the cyano group (C2) and the carbon attached to the methoxycarbonyl group (C4) would be significantly deshielded. The cyano carbon itself appears in a characteristic region around 115-120 ppm. The methyl carbon of the ester is expected to appear upfield, typically around 52-55 ppm. docbrown.info
For comparison, the related compound 2-fluoro-4-(methoxycarbonyl)benzoic acid exhibits signals for the carbonyl carbons at δ 165.0 and 168.6 ppm, and the methyl ester carbon at δ 52.8 ppm. nih.gov
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C OOH | 165 - 170 |
| -C OOCH₃ | 164 - 168 |
| Aromatic Carbons | 120 - 140 |
| -C N | 115 - 120 |
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons (H3 with H5, and H5 with H6), confirming their positions on the ring. youtube.com
HMQC/HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton singlet to the methoxycarbonyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to three bonds. sdsu.edu This is particularly powerful for identifying quaternary carbons (those without attached protons). For instance, the methyl protons (-OCH₃) would show an HMBC correlation to the ester carbonyl carbon. The aromatic protons would show correlations to neighboring carbons and to the quaternary carbons of the cyano and carbonyl groups, allowing for complete assignment of the benzene ring and confirmation of the substituent positions. sdsu.edu
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (C₁₀H₇NO₄), HRMS can distinguish its exact mass from other compounds with the same nominal mass. This technique is crucial for confirming the identity of a newly synthesized compound.
Table 3: Predicted HRMS Data for this compound (C₁₀H₇NO₄)
| Ion | Calculated Exact Mass (m/z) |
|---|---|
| [M+H]⁺ | 206.0448 |
| [M+Na]⁺ | 228.0267 |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. The sample is co-crystallized with a matrix compound, which absorbs the laser energy and facilitates the ionization of the analyte. ucsb.edu
For a small molecule like this compound, common matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) would be suitable. ucsb.edunih.gov The primary purpose of using MALDI-TOF would be to confirm the molecular weight of the compound. The resulting spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 206.04, with potential adducts such as the sodium adduct [M+Na]⁺ also being visible. researchgate.net This technique is particularly useful for rapid screening and confirmation of product identity in synthetic chemistry.
Table 4: List of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-Fluoro-4-(methoxycarbonyl)benzoic acid |
| α-Cyano-4-hydroxycinnamic acid (CHCA) |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present within a molecule by probing their characteristic vibrational modes. The spectrum for this compound is expected to display several key absorption bands corresponding to its cyano, carboxylic acid, and ester moieties.
The nitrile (-C≡N) group typically exhibits a sharp, medium-intensity absorption band in the 2260-2200 cm⁻¹ region. This peak is highly characteristic and its presence is a strong indicator of the cyano functionality. Data from analogous molecules like methyl 2-cyanobenzoate and methyl 4-cyanobenzoate (B1228447) support the appearance of this vibrational mode in the predicted range. nih.govnih.gov
The carboxylic acid (-COOH) functional group gives rise to two very distinct absorptions. The hydroxyl (O-H) stretch is notable for its very broad and strong absorption band, typically spanning from 3300 cm⁻¹ to 2500 cm⁻¹, which is a result of intermolecular hydrogen bonding. The carbonyl (C=O) stretch of the carboxylic acid appears as a strong, sharp peak, generally between 1725 and 1700 cm⁻¹.
The ester group (-COOCH₃) also contains a carbonyl bond, whose stretching vibration is typically found at a slightly higher frequency than that of the carboxylic acid, often in the 1750-1735 cm⁻¹ range. Additionally, the C-O stretching vibrations of the ester group are expected to produce strong bands in the 1300-1000 cm⁻¹ region of the spectrum. For instance, in methyl 2-hydroxybenzoate, a related ester, the C=O stretch is observed at 1680 cm⁻¹ and C-O stretches are seen around 1300-1100 cm⁻¹. docbrown.info
The aromatic benzene ring contributes its own set of characteristic peaks, including C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of peaks unique to the molecule, which can be used for definitive identification when compared to a reference spectrum.
Table 1: Predicted Prominent IR and Raman Peaks for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |
| Aromatic | C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic (Methyl) | C-H Stretch | 2960 - 2850 | Medium |
| Nitrile | C≡N Stretch | 2260 - 2200 | Medium, Sharp |
| Ester | C=O Stretch | 1750 - 1735 | Strong |
| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong |
| Aromatic | C=C Stretch | 1600 - 1450 | Medium to Weak |
| Ester / Acid | C-O Stretch | 1300 - 1000 | Strong |
Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems. For this compound, the substituted benzene ring constitutes the primary chromophore. Aromatic compounds typically exhibit strong absorptions in the UV region. One would anticipate two main absorption bands: a strong band around 200-230 nm corresponding to a π → π* transition of the aromatic system, and a weaker, more structured band between 250-290 nm related to another π → π* transition with benzenoid character. The presence of the carbonyl and cyano groups, which can conjugate with the ring, may cause a slight red-shift (bathochromic shift) of these absorptions. While specific experimental spectra for this compound are not widely available, data for other aromatic compounds provide a basis for these predictions. science-softcon.de
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a technique exclusively used for chiral molecules. Since this compound is an achiral molecule, it will not produce a CD signal on its own. A CD spectrum could only be induced if the molecule were to be placed in a chiral environment, such as by binding to a chiral host molecule like a protein or cyclodextrin (B1172386).
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical values calculated from the proposed molecular formula to verify its accuracy. For this compound, the molecular formula is C₁₀H₇NO₄.
The theoretical elemental composition is calculated based on its molecular weight (205.17 g/mol ). The experimental results from an elemental analyzer for a pure sample of the compound should closely match these calculated values, typically within a margin of ±0.4%. This correspondence provides strong evidence for the empirical and molecular formula of the synthesized compound. The format for reporting such data typically includes both the calculated and experimentally found percentages, as seen in characterization reports for similar novel compounds. chemicalbook.com
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 120.11 | 58.55% |
| Hydrogen | H | 1.008 | 7.056 | 3.44% |
| Nitrogen | N | 14.007 | 14.007 | 6.83% |
| Oxygen | O | 15.999 | 63.996 | 31.19% |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to determine the exact spatial coordinates of every atom in the molecule.
This analysis provides unambiguous information on:
Bond Lengths: The precise distances between bonded atoms.
Bond Angles: The angles formed between adjacent bonds.
Torsion Angles: The dihedral angles that define the conformation of the molecule.
Crystal Packing: The arrangement of molecules within the crystal lattice, including intermolecular interactions like hydrogen bonding and π-stacking.
While no published crystal structure for this compound is currently available in open literature databases, this technique remains the gold standard for solid-state structural elucidation. If suitable crystals could be grown, X-ray diffraction would provide an unparalleled level of structural detail, confirming the connectivity of the atoms and revealing the molecule's preferred conformation and intermolecular organization in the solid state.
Rational Design and Synthesis of Derivatives and Analogues
Systematic Modifications of the Carboxyl Functional Group
The carboxylic acid moiety is a primary site for modification, most commonly through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for altering properties such as solubility, lipophilicity, and metabolic stability.
Esterification: The carboxylic acid can be converted to a wide range of esters by reacting it with various alcohols under acidic conditions (e.g., Fischer esterification) or by using coupling agents. google.com The choice of alcohol allows for the introduction of different alkyl or aryl groups, thereby modifying the steric and electronic profile of the molecule. For instance, reacting 2-Cyano-4-(methoxycarbonyl)benzoic acid with isononanol in the presence of a tin(II) oxalate (B1200264) catalyst can yield the corresponding isononyl ester. google.com
Amidation: The synthesis of amides from the parent carboxylic acid is another key modification strategy. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with a primary or secondary amine. googleapis.com Alternatively, modern peptide coupling reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) can facilitate the direct formation of an amide bond with an amine under mild conditions. nih.gov This approach enables the synthesis of a broad library of amide derivatives with diverse substituents.
Table 1: Examples of Carboxyl Group Modifications This table is interactive. Click on the headers to sort.
| Reaction Type | Reagents | Product Functional Group | Potential Impact |
|---|---|---|---|
| Esterification | Alcohols (e.g., Ethanol, Isopropanol), Acid Catalyst | Ethyl ester, Isopropyl ester | Increased lipophilicity, altered solubility |
| Amidation | Primary/Secondary Amines, Coupling Agent (e.g., DMT/NMM/TsO⁻) | N-substituted amides | Introduction of new hydrogen bond donors/acceptors, modulation of biological interactions |
Structural Variations in the Methoxycarbonyl Moiety
The methoxycarbonyl group at the 4-position offers another handle for structural diversification. While it is an ester like the derivatives discussed above, its modification starts from the existing methyl ester.
Transesterification: This process involves reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst to exchange the methoxy (B1213986) group for a larger or more complex alkoxy group. This method is effective for creating a series of ester analogues from a common intermediate.
Hydrolysis and Re-esterification: A more versatile two-step approach involves the selective hydrolysis of the methyl ester to the corresponding dicarboxylic acid (2-cyanoterephthalic acid). This intermediate can then be re-esterified. Selective esterification of the 4-carboxyl group while leaving the 2-carboxyl group intact would require careful control of reaction conditions or the use of protecting groups. A more common route involves the hydrolysis of the cyano group first, followed by esterification. For example, the synthesis of methyl 2-methyl-4-acetylbenzoate often involves hydrolysis of a nitrile to a carboxylic acid, followed by an esterification reaction with methanol (B129727). google.com This general principle can be applied to create diverse esters at the 4-position.
Chemical Transformations of the Cyano Substituent
The cyano group is a highly versatile functional group that can be converted into several other important chemical moieties, significantly altering the electronic properties and interaction capabilities of the molecule. researchgate.net
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields a carboxamide group (-CONH₂), while complete hydrolysis gives a carboxylic acid (-COOH). google.com This transformation converts a hydrogen bond acceptor (cyano) into a group that can both donate and accept hydrogen bonds (amide or carboxylic acid).
Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride or through catalytic hydrogenation. This introduces a basic, nucleophilic center into the molecule, drastically changing its chemical character and potential for forming ionic interactions.
Cycloaddition: The cyano group can participate in cycloaddition reactions. For example, reaction with an azide (B81097) (like sodium azide) can form a tetrazole ring, a common bioisostere for carboxylic acids. nih.gov
Table 2: Key Transformations of the Cyano Group This table is interactive. Click on the headers to sort.
| Transformation | Typical Reagents | Resulting Functional Group | Key Feature Change |
|---|---|---|---|
| Complete Hydrolysis | H₃O⁺, heat or OH⁻, heat | Carboxylic Acid (-COOH) | Introduces strong acidic center and H-bond donor/acceptor |
| Partial Hydrolysis | H₂SO₄ (conc.), mild conditions | Amide (-CONH₂) | Introduces H-bond donor/acceptor capabilities |
| Reduction | LiAlH₄ or H₂, Pd/C | Aminomethyl (-CH₂NH₂) | Introduces basic center, strong H-bond donor |
Aromatic Ring Substituent Effects and Positional Isomerism
Substituent Effects: Both the cyano group and the methoxycarbonyl group are electron-withdrawing and are classified as deactivating, meta-directing groups. minia.edu.eglibretexts.orglibretexts.org This means they reduce the nucleophilicity of the aromatic ring, making further substitution more difficult than on benzene (B151609) itself. lumenlearning.comlibretexts.org Any incoming electrophile will be directed to the positions meta to these groups, which are positions 5 and 6. For example, nitration of this compound would be expected to yield a mixture of 2-Cyano-6-nitro-4-(methoxycarbonyl)benzoic acid and 2-Cyano-5-nitro-4-(methoxycarbonyl)benzoic acid.
Positional Isomerism: The arrangement of the three substituents on the aromatic ring is critical to the molecule's properties. Isomers of this compound, such as 4-Cyano-2-(methoxycarbonyl)benzoic acid, would exhibit different chemical reactivity and physical properties. For example, the acidity (pKa) of the carboxylic acid is influenced by the proximity of the electron-withdrawing cyano group. quora.compsu.edu In the title compound, the cyano group is ortho to the carboxylic acid. This ortho-relationship can lead to intramolecular hydrogen bonding and steric interactions that influence the acidity and conformation of the carboxyl group, a phenomenon known as the ortho effect. quora.com An isomer where the cyano group is in the meta or para position relative to the carboxylic acid would lack these specific intramolecular interactions and thus display a different pKa value.
Bioisosteric Replacements in the Context of Lead Compound Modification
In drug discovery, bioisosteric replacement is a strategy used to modify a lead compound to improve its properties while retaining its desired biological activity. ijddd.comresearchgate.net This involves swapping functional groups with others that have similar steric, electronic, or physicochemical properties. cambridgemedchemconsulting.comdrughunter.com
Carboxylic Acid Bioisosteres: The carboxylic acid group is often replaced to improve pharmacokinetic properties, such as membrane permeability and metabolic stability. nih.govnih.gov Common bioisosteres for a carboxylic acid include:
Tetrazoles: 5-Substituted-1H-tetrazoles are one of the most widely used carboxylic acid bioisosteres. They have a similar pKa and can act as a hydrogen bond acceptor, mimicking the carboxylate anion. drughunter.comcambridgemedchemconsulting.com
Hydroxamic Acids: This functional group can also serve as a carboxylic acid surrogate and is known for its metal-chelating properties. nih.gov
Acylsulfonamides: These groups are also acidic and can engage in similar interactions as a carboxylate.
Cyano Group Bioisosteres: The cyano group itself can act as a bioisostere for other groups. It is often considered a non-classical bioisostere for carbonyl groups or halogen atoms due to its size and polar nature. researchgate.net Conversely, it can be replaced by other small, polar, or halogen groups to fine-tune interactions within a biological target. The enhanced activity of some cyano-containing derivatives can stem from favorable dipole interactions with protein residues. nih.gov
Table 3: Common Bioisosteric Replacements for Functional Groups This table is interactive. Click on the headers to sort.
| Original Group | Bioisostere | Rationale for Replacement | Reference |
|---|---|---|---|
| Carboxylic Acid | 1H-Tetrazole | Similar acidity (pKa), improved metabolic stability | drughunter.comcambridgemedchemconsulting.com |
| Carboxylic Acid | Hydroxamic Acid | Mimics H-bonding, metal chelation properties | nih.gov |
| Carboxylic Acid | Acylsulfonamide | Acidic proton, similar spatial arrangement | nih.gov |
| Cyano Group | Halogen (e.g., -Cl, -F) | Similar size and electronegativity | researchgate.net |
Synthesis of Heterocyclic Analogues Incorporating the Benzoic Acid Scaffold
The functional groups on this compound can be used as synthetic handles to construct fused or appended heterocyclic rings, creating novel molecular architectures. nih.gov Benzoic acid derivatives, particularly those with ortho-substituents, are valuable precursors for a variety of cyclization reactions. researchgate.netresearchgate.net
Isobenzofuranone and Isoindolinone Synthesis: 2-Acylbenzoic acids are known to undergo cascade cyclizations to form isobenzofuranone (phthalide) and isoindolinone derivatives. nih.gov While the title compound contains a cyano rather than an acyl group, hydrolysis of the cyano group to a carboxylic acid would yield a phthalic acid derivative. This dicarboxylic acid or its anhydride (B1165640) could then serve as a key intermediate for building various heterocyclic systems.
Phthalazinone Synthesis: Phthalaldehydic or 2-acyl-benzoic acids can react with hydrazines to form phthalazinone heterocycles. researchgate.net By first reducing the cyano group of the title compound to an aldehyde (a non-trivial transformation that may require multiple steps) or converting the carboxylic acid to a different carbonyl-containing group, similar cyclization strategies could be employed.
Quinoline Synthesis: Certain 2-acyl-benzoic acids can be converted into quinolone derivatives through a one-pot cascade reaction involving a Curtius rearrangement. researchgate.net This highlights the potential for the functional groups on the benzoic acid scaffold to participate in complex intramolecular rearrangements to build new ring systems.
Advanced Applications in Synthetic Organic Chemistry and Materials Science
Strategic Utility as a Building Block in Complex Molecule Synthesis
The distinct reactivity of its functional groups makes 2-Cyano-4-(methoxycarbonyl)benzoic acid a valuable starting material for constructing intricate molecular frameworks.
Precursor for Advanced Organic Scaffolds
The compound serves as a key intermediate in the synthesis of complex organic molecules, including those with potential pharmaceutical applications. Processes have been developed for producing cyanobenzoic acid derivatives that act as intermediates for platelet aggregation inhibitors. google.com The presence of the carboxylic acid and cyano functionalities allows for sequential and regioselective reactions, enabling the construction of polysubstituted aromatic systems. The general strategy often involves utilizing the carboxylic acid for amide or ester linkages while the cyano group is reserved for transformations into other functional moieties or for participating in cyclization reactions.
Key Intermediate in Heterocyclic System Construction
The cyano group is a particularly powerful functional group for the synthesis of nitrogen-containing heterocycles. researchgate.netchemrxiv.org It can readily participate in cycloaddition reactions and condensations with various nucleophiles to form diverse ring systems. For instance, the reactivity of a cyano group is central to the synthesis of aza-heterocyclic compounds like 2-pyridones. sciforum.net In a similar fashion, the cyano group of this compound can be targeted to build fused heterocyclic systems. Patented methods describe the production of bicyclic and heterocyclic cyano-substituted compounds that also feature a carboxyl group on the same ring structure, highlighting the utility of such precursors. google.com The general approach involves the reaction of the cyano group with dinucleophiles to construct new rings, a foundational strategy in heterocyclic chemistry.
Role in Polymer Chemistry and Functional Material Precursor Development
The structural characteristics of this compound make it a promising precursor for advanced polymers and functional materials. Aromatic compounds containing both cyano and carboxylic acid functionalities are utilized in the development of novel materials. The carboxylic acid and ester groups can undergo polycondensation reactions to form polyesters or polyamides, while the cyano group can be incorporated into the polymer backbone or serve as a pendant group that imparts specific properties, such as increased thermal stability or altered electronic characteristics. The reactivity of these functional groups facilitates the creation of new materials with desirable physical properties suitable for various industrial applications.
Development of Novel Reagents and Catalytic Systems Based on the Compound's Structure
While direct applications of this compound as a catalyst are not extensively documented, its structure provides a template for developing new chemical tools. The carboxylic acid moiety can function as a Brønsted acid catalyst in certain organic reactions. Furthermore, the compound can be chemically modified to generate more complex reagents. For example, the cyano group can be reduced to an amine, which can then be used to synthesize new ligands for metal-based catalysts. Similarly, the aromatic ring can be further functionalized to create organocatalysts where the spatial arrangement of the cyano, carboxyl, and ester groups directs the stereochemical outcome of a reaction. Base-catalyzed reactions involving related cyano-substituted compounds are known, suggesting the potential for this molecule to be a component in catalytic systems. researchgate.net
Design and Application of Chemical Probes in Mechanistic Investigations
The design of small molecules to probe biological systems is a critical area of chemical biology. chemicalprobes.org The cyano-aryl-carboxylate motif present in this compound is found in molecules designed as potent inhibitors of specific biological targets. For example, derivatives containing a cyano group have been designed and synthesized to act as inhibitors of the STAT3 signaling pathway, which is implicated in cancer. nih.gov This demonstrates the potential of this scaffold in the development of chemical probes. By modifying the carboxylic acid or ester with reporter tags (e.g., fluorophores) or reactive groups, this compound could be converted into a probe to investigate enzyme mechanisms or to identify new protein targets.
Interactive Data Table: Synthetic Applications
| Section | Application Area | Key Functional Group(s) | Potential Products/Uses |
| 6.1.1 | Advanced Organic Scaffolds | Carboxylic acid, Cyano | Pharmaceutical intermediates (e.g., platelet aggregation inhibitors) |
| 6.1.2 | Heterocyclic Synthesis | Cyano | Pyridones, Aza-heterocycles, Fused bicyclic systems |
| 6.2 | Polymer Chemistry | Carboxylic acid, Methoxycarbonyl | Polyesters, Polyamides, Functional polymers |
| 6.3 | Reagent/Catalyst Development | Carboxylic acid, Cyano | Organocatalysts, Catalyst ligands |
| 6.4 | Chemical Probes | Full Scaffold | Enzyme inhibitors, Mechanistic probes for biological pathways |
Computational Chemistry and Theoretical Studies on 2 Cyano 4 Methoxycarbonyl Benzoic Acid
Quantum Chemical Calculations for Electronic Structure, Stability, and Spectroscopic Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stability of 2-cyano-4-(methoxycarbonyl)benzoic acid. These calculations can predict various electronic properties that govern the molecule's reactivity and spectroscopic behavior.
The electronic distribution and frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. For aromatic compounds with both electron-withdrawing (cyano and methoxycarbonyl) and electron-donating (the aromatic ring's π-system) features, these calculations reveal significant orbital contributions from these functional groups. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and the energy required for electronic excitation. A smaller gap generally implies higher reactivity and a tendency for the molecule to absorb light at longer wavelengths. For instance, in related π-conjugated systems, the HOMO-LUMO energy gaps have been computationally determined to be around 5.23 eV to 5.41 eV. nih.gov
Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing charge distribution and intramolecular interactions. This analysis can quantify the charge transfer between different parts of the molecule, which is influenced by the interplay of the electron-withdrawing cyano and methoxycarbonyl groups and the benzoic acid moiety.
Furthermore, quantum chemical calculations can predict spectroscopic properties. For example, theoretical calculations of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. The characteristic stretching frequency of the cyano (C≡N) group is particularly sensitive to its electronic environment. Studies on other cyano-substituted aromatic compounds have shown that intramolecular interactions can cause slight but definite shifts in the C≡N stretching frequency, typically observed in the range of 2200-2240 cm⁻¹. rsc.org Similarly, the carbonyl (C=O) stretching frequencies of the carboxylic acid and ester groups can be predicted to understand their electronic and steric environments.
Table 1: Predicted Spectroscopic Data for Related Cyano-Aromatic Compounds
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Reference |
|---|---|---|
| Cyano (C≡N) | 2200 - 2240 | rsc.org |
Molecular Modeling and Conformational Analysis
The presence of rotatable single bonds in this compound—specifically the C-C bond connecting the carboxylic acid group to the ring, the C-O bond of the methoxycarbonyl group, and the C-C bond of the methoxycarbonyl group—allows for multiple conformations. Molecular modeling and conformational analysis are essential for identifying the most stable conformers and understanding how the molecule's shape influences its properties and interactions.
Conformational searches can be performed using various computational methods, from semi-empirical methods to more accurate DFT and ab initio calculations. scielo.br These searches systematically rotate the dihedral angles associated with the flexible bonds to map the potential energy surface and identify low-energy conformers. For a molecule like this compound, key torsional angles would include the O=C-O-H of the carboxylic acid and the C-C-O-CH₃ of the methoxycarbonyl group.
The relative energies of different conformers determine their population at a given temperature. The global minimum energy conformation represents the most stable and, therefore, the most likely structure of an isolated molecule. The planarity of the molecule is a significant factor; while the benzene (B151609) ring is planar, the carboxylic acid and methoxycarbonyl groups may rotate out of the plane to minimize steric hindrance. However, conjugation effects, which stabilize the molecule, favor a more planar arrangement. The final geometry is a balance between these opposing forces. In similar benzoic acid derivatives, crystallographic data has revealed specific torsion angles that define the molecular conformation in the solid state.
Table 2: Key Torsional Angles for Conformational Analysis
| Torsional Angle | Description | Expected Influence on Conformation |
|---|---|---|
| C1-C2-C(O)OH | Rotation of the carboxylic acid group | Planarity vs. steric hindrance |
| C3-C4-C(O)OCH₃ | Rotation of the methoxycarbonyl group | Planarity vs. steric hindrance |
Reaction Pathway Simulations and Transition State Energetics
Computational chemistry can simulate reaction pathways to understand the mechanisms and kinetics of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a given reaction can be constructed.
For example, the synthesis of this molecule or its subsequent reactions, such as esterification, amidation, or reduction of the cyano group, can be modeled. In a reaction pathway simulation, the geometry of the transition state—the highest energy point along the reaction coordinate—is located. The energy of this transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
For instance, in the synthesis of related benzoic acid derivatives, solvent effects and the choice of leaving groups have been shown to be critical, and these can be modeled computationally. evitachem.com Theoretical calculations can help to understand how different solvents stabilize or destabilize the transition state, thereby influencing the reaction rate and yield. In the reduction of a cyano group, for example, different reducing agents would lead to different reaction pathways and transition state energetics, which can be compared computationally to predict the most efficient synthetic route.
Intermolecular Interactions and Binding Affinity Analysis
The functional groups of this compound—the carboxylic acid, the cyano group, and the methoxycarbonyl group—are all capable of participating in various non-covalent intermolecular interactions. These interactions are crucial for understanding the molecule's behavior in the solid state (crystal packing) and its ability to bind to other molecules, for instance, in host-guest systems.
The carboxylic acid group is a strong hydrogen bond donor and acceptor. The cyano group can act as a hydrogen bond acceptor, and its nitrogen atom can participate in dipole-dipole interactions. The methoxycarbonyl group also has hydrogen bond accepting capabilities at its oxygen atoms. Furthermore, the aromatic ring can engage in π-π stacking interactions with other aromatic systems. nih.gov
Computational methods can be used to analyze and quantify these interactions. For example, in a crystal lattice, the interactions between neighboring molecules can be calculated to understand the forces that stabilize the crystal structure. In a host-guest system, molecular docking simulations can predict the preferred binding orientation of this compound within a host molecule (e.g., a cyclodextrin (B1172386) or a protein active site). These simulations calculate a binding score or binding free energy, which is an estimate of the binding affinity.
Analysis of the binding pose can reveal which specific intermolecular interactions, such as hydrogen bonds or van der Waals contacts, are most important for the binding. This information is invaluable in the rational design of molecules with specific binding properties. For example, studies on related cyano-containing compounds have highlighted the importance of charge-assisted hydrogen bonds and π-π stacking in their intermolecular assemblies. nih.gov
Table 3: Potential Intermolecular Interactions of this compound
| Interacting Group | Type of Interaction | Potential Partner |
|---|---|---|
| Carboxylic acid (-COOH) | Hydrogen bond donor/acceptor | Other carboxylic acids, amides, water |
| Cyano (-C≡N) | Hydrogen bond acceptor, Dipole-dipole | Hydrogen bond donors, polar molecules |
| Methoxycarbonyl (-COOCH₃) | Hydrogen bond acceptor | Hydrogen bond donors |
Future Directions and Emerging Research Opportunities
Innovations in Environmentally Benign Synthetic Approaches
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste and energy consumption. Future research into the synthesis of 2-Cyano-4-(methoxycarbonyl)benzoic acid should prioritize the development of environmentally friendly methods. This includes the exploration of catalytic systems that minimize the use of stoichiometric reagents and the adoption of safer, renewable solvents. researchgate.net
Current synthetic strategies for related cyanobenzoic acids often rely on multi-step processes that may involve harsh reagents and generate significant waste. google.com A key area for innovation would be the development of a convergent synthesis that constructs the molecule in fewer steps with higher atom economy. gcande.org For instance, investigating catalytic C-H activation and cyanation or carbonylation reactions on simpler precursors could provide a more direct and sustainable route. The use of biocatalysis, employing enzymes to perform specific transformations under mild conditions, also represents a promising avenue for a greener synthesis of this compound. researchgate.net
Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound
| Green Chemistry Principle | Proposed Application | Potential Benefits |
| Catalysis | Utilization of transition metal or organocatalysts for direct C-H cyanation and carbonylation. | Higher efficiency, reduced waste, and elimination of stoichiometric reagents. |
| Renewable Feedstocks | Exploration of bio-based starting materials for the benzene (B151609) ring. | Reduced reliance on petrochemicals and a more sustainable lifecycle. |
| Safer Solvents | Employment of water, supercritical fluids, or bio-derived solvents in the reaction and purification steps. | Minimized environmental impact and improved process safety. |
| Atom Economy | Design of synthetic routes that maximize the incorporation of all starting material atoms into the final product. | Reduced waste generation and more efficient use of resources. gcande.org |
| Energy Efficiency | Development of reactions that can be conducted at ambient temperature and pressure, potentially using microwave or photochemical activation. | Lower energy consumption and reduced carbon footprint. |
Discovery of Unprecedented Reactivity and Transformation Pathways
The unique arrangement of electron-withdrawing (cyano and methoxycarbonyl) and a potentially reactive carboxylic acid group on the aromatic ring of this compound suggests a rich and complex reactivity profile waiting to be explored. Future research should aim to uncover novel transformations and reaction pathways that are not readily achievable with simpler benzoic acid derivatives.
The interplay between the three functional groups could lead to interesting intramolecular reactions. For example, under specific conditions, the carboxylic acid could participate in cyclization reactions with the cyano group or influence the reactivity of the ester. The cyano group itself is a versatile handle for a variety of transformations, including reduction to an amine or hydrolysis to a carboxylic acid, which could be selectively performed in the presence of the other functional groups. Investigating the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions on this highly substituted ring will also be crucial to understanding its chemical behavior and unlocking its synthetic utility.
Integration into Automated and Flow Chemistry Systems
The transition from traditional batch processing to automated and flow chemistry systems offers significant advantages in terms of safety, efficiency, and scalability. Future research should focus on adapting the synthesis of this compound and its subsequent transformations to these modern platforms.
Flow chemistry, with its precise control over reaction parameters such as temperature, pressure, and reaction time, is particularly well-suited for optimizing reactions that may be hazardous or difficult to control in a batch setting. This approach could enable the safe use of reactive intermediates and reagents, potentially leading to higher yields and purities. Furthermore, the integration of in-line purification techniques within a flow system could streamline the entire synthetic process, from starting materials to the final product, making it more efficient and cost-effective.
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
A detailed understanding of reaction kinetics and mechanisms is fundamental to optimizing synthetic processes. The application of advanced spectroscopic techniques for real-time, in-situ monitoring of reactions involving this compound is a critical area for future investigation.
Techniques such as Process Analytical Technology (PAT), including Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide continuous data on the concentration of reactants, intermediates, and products throughout a reaction. This information is invaluable for identifying reaction endpoints, detecting the formation of byproducts, and gaining insights into the reaction mechanism. Such detailed monitoring is especially important for the development of robust and reproducible synthetic protocols, particularly in the context of automated and flow chemistry systems.
Predictive Models for Structure-Reactivity Relationships and Synthetic Accessibility
The use of computational chemistry and machine learning to develop predictive models is revolutionizing chemical research. For this compound, future efforts in this area could focus on two key aspects: predicting its reactivity and assessing its synthetic accessibility.
Quantitative Structure-Activity Relationship (QSAR) and other computational models can be developed to correlate the structural features of this molecule with its potential reactivity in various chemical transformations. researchgate.netnih.gov These models could help in predicting the outcomes of unknown reactions and in designing new synthetic pathways. Furthermore, predictive models for synthetic accessibility can be employed to evaluate the feasibility and efficiency of different proposed synthetic routes, guiding chemists toward the most promising and practical approaches. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
